molecular formula C10H12N4O2S B379420 1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine

1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine

Katalognummer: B379420
Molekulargewicht: 252.3g/mol
InChI-Schlüssel: GEIMODJOWYTODX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the triazole ring in the structure imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.

Vorbereitungsmethoden

The synthesis of 1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 2-ethanesulfonyl-5-phenyl-1,2,4-triazole with an amine. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including antibacterial, antiviral, and anticancer activities. In the industry, it may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(ethylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine can be compared with other similar compounds such as 1,2,4-triazole derivatives These compounds share the triazole ring structure but may have different substituents, leading to variations in their chemical and biological properties

Eigenschaften

Molekularformel

C10H12N4O2S

Molekulargewicht

252.3g/mol

IUPAC-Name

2-ethylsulfonyl-5-phenyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H12N4O2S/c1-2-17(15,16)14-10(11)12-9(13-14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,12,13)

InChI-Schlüssel

GEIMODJOWYTODX-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1C(=NC(=N1)C2=CC=CC=C2)N

Kanonische SMILES

CCS(=O)(=O)N1C(=NC(=N1)C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.